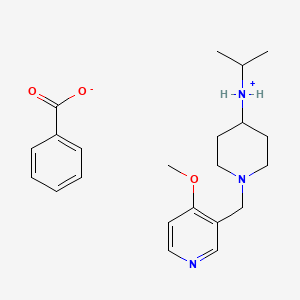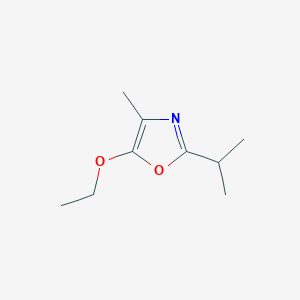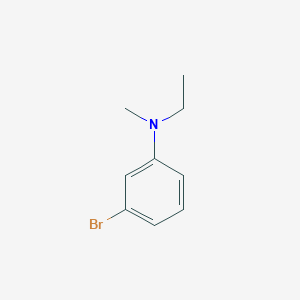acetate CAS No. 845548-50-7](/img/structure/B13936113.png)
Ethyl [3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group, two methoxy groups, and an oxo-acetic acid ethyl ester moiety attached to the indole core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The oxo-acetic acid ethyl ester moiety is attached through esterification reactions involving ethyl chloroacetate and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Potential applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to nuclear receptors, influencing gene expression and cellular metabolism . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar methoxy functional groups.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness:
- The presence of both bromophenyl and methoxy groups in [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester provides unique reactivity and potential biological activities.
- The indole core structure is a key feature that distinguishes it from other similar compounds, offering unique binding properties and interactions with biological targets.
Properties
CAS No. |
845548-50-7 |
|---|---|
Molecular Formula |
C20H18BrNO5 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H18BrNO5/c1-4-27-20(24)19(23)17-15(26-3)9-14(25-2)16-13(10-22-18(16)17)11-5-7-12(21)8-6-11/h5-10,22H,4H2,1-3H3 |
InChI Key |
KESRBOCWHBQICH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C2=C1NC=C2C3=CC=C(C=C3)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)

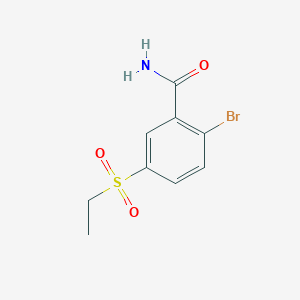
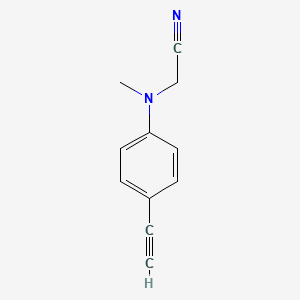
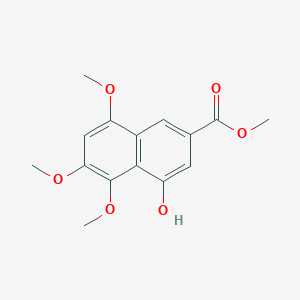
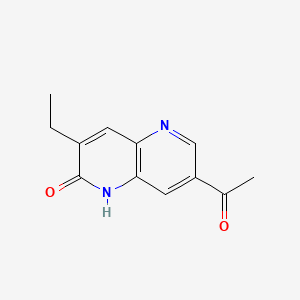
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
